molecular formula C21H35N3O4 B6975979 tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate

tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate

Cat. No.: B6975979
M. Wt: 393.5 g/mol
InChI Key: WRCOLLIINGNWEP-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate: is a complex organic compound that features a tert-butyl carbamate protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amino groups during peptide synthesis .

Properties

IUPAC Name

tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O4/c1-13(25)24(5)11-18(26)22-12-21(23-19(27)28-20(2,3)4)16-7-14-6-15(9-16)10-17(21)8-14/h14-17H,6-12H2,1-5H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCOLLIINGNWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(=O)NCC1(C2CC3CC(C2)CC1C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) groups. The process begins with the reaction of Boc anhydride with the target amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures the efficient production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate is used as a protecting group for amines during peptide synthesis. It allows for selective deprotection under mild acidic conditions, making it a valuable tool in the synthesis of complex peptides .

Biology and Medicine: The compound is used in the synthesis of peptide-based drugs and biomolecules. Its ability to protect amino groups without interfering with other functional groups makes it ideal for the synthesis of biologically active peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of removal make it a preferred choice for protecting amino groups during drug synthesis .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Boc group can be removed under mild acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-butyl N-[2-(methylamino)ethyl]carbamate
  • tert-butyl N-[2-(benzylamino)ethyl]carbamate
  • tert-butyl N-[2-(2-aminoethyl)carbamate]

Comparison: While all these compounds feature the tert-butyl carbamate protecting group, tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate is unique due to its adamantyl moiety, which provides additional steric hindrance and stability. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial .

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